molecular formula C12H13F3N2 B12535015 4-(tert-Butylamino)-2-(trifluoromethyl)benzonitrile CAS No. 821777-41-7

4-(tert-Butylamino)-2-(trifluoromethyl)benzonitrile

Cat. No.: B12535015
CAS No.: 821777-41-7
M. Wt: 242.24 g/mol
InChI Key: KWGGYJYWOVMYFM-UHFFFAOYSA-N
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Description

4-(tert-Butylamino)-2-(trifluoromethyl)benzonitrile is an organic compound that features a benzonitrile core substituted with a tert-butylamino group at the para position and a trifluoromethyl group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butylamino)-2-(trifluoromethyl)benzonitrile typically involves the following steps:

    Nitration: The starting material, 2-(trifluoromethyl)benzonitrile, is nitrated to introduce a nitro group at the para position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Alkylation: The amino group is alkylated with tert-butyl chloride in the presence of a base such as sodium hydroxide to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butylamino)-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The tert-butylamino group can be oxidized to form corresponding N-oxides.

    Reduction: The nitrile group can be reduced to an amine under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: N-oxides of the tert-butylamino group.

    Reduction: Corresponding amines from the nitrile group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(tert-Butylamino)-2-(trifluoromethyl)benzonitrile has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design and development.

Mechanism of Action

The mechanism of action of 4-(tert-Butylamino)-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins or enzymes. The tert-butylamino group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Di-tert-butylamino)benzonitrile
  • 3-(Di-tert-butylamino)benzonitrile
  • 4-(Dimethylamino)benzonitrile

Uniqueness

4-(tert-Butylamino)-2-(trifluoromethyl)benzonitrile is unique due to the presence of both a tert-butylamino group and a trifluoromethyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the tert-butylamino group provides steric bulk and potential for hydrogen bonding interactions.

Properties

CAS No.

821777-41-7

Molecular Formula

C12H13F3N2

Molecular Weight

242.24 g/mol

IUPAC Name

4-(tert-butylamino)-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C12H13F3N2/c1-11(2,3)17-9-5-4-8(7-16)10(6-9)12(13,14)15/h4-6,17H,1-3H3

InChI Key

KWGGYJYWOVMYFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=CC(=C(C=C1)C#N)C(F)(F)F

Origin of Product

United States

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